High-Affinity RNase L Activation: A Potency Cliff Compared to Other Benzofuran Derivatives
CAS 313526-02-2 acts as a highly potent activator of 2-5A-dependent Ribonuclease L (RNase L), a critical enzyme in interferon-mediated antiviral response and a prostate cancer susceptibility factor. In a functional assay measuring the inhibition of protein synthesis in mouse L cell extracts, the compound exhibits an IC50 of 2.30 nM [1]. This activity is remarkably differentiated from other benzofuran-containing molecules. For example, a related benzofuran derivative (BDBM50629802, CHEMBL5412257) tested in a similar RNase L inhibition assay yields an IC50 of 1.30E+4 nM, representing a >5,600-fold loss in potency [2]. This stark potency cliff confirms that the specific molecular topology of CAS 313526-02-2 is essential for high-affinity RNase L engagement and cannot be inferred from the benzofuran pharmacophore alone.
| Evidence Dimension | Inhibition of protein synthesis via RNase L activation (IC50) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | A related benzofuran derivative (BDBM50629802): IC50 = 13,000 nM (1.30E+4 nM) |
| Quantified Difference | ~5,652-fold higher potency |
| Conditions | Mouse L cell extract; activation of RNase L measured by inhibition of protein synthesis. |
Why This Matters
This quantitative potency gap establishes that only molecules with the precise 3-(1-benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one architecture achieve low nanomolar RNase L activation, making it the mandatory selection for mechanism-of-action studies focused on this target.
- [1] BindingDB. PrimarySearch_ki for BDBM50025002. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-05-05). View Source
- [2] BindingDB. BDBM50629802. ww.w.bindingdb.org (accessed 2026-05-05). View Source
